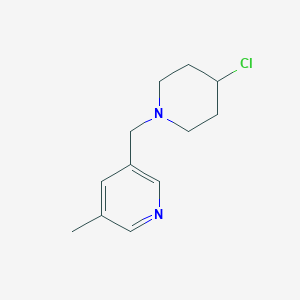

3-((4-Chloropiperidin-1-yl)methyl)-5-methylpyridine

Description

3-((4-Chloropiperidin-1-yl)methyl)-5-methylpyridine (CAS: 239136-47-1) is a pyridine derivative with a molecular formula of C₁₂H₁₇ClN₂ and a molecular weight of 224.73 g/mol . The compound features a 5-methylpyridine core substituted at the 3-position with a 4-chloropiperidinylmethyl group. This structural motif is significant in medicinal chemistry, as piperidine and pyridine moieties are common in bioactive molecules targeting neurological disorders, kinase inhibition, and antimicrobial activity .

Properties

IUPAC Name |

3-[(4-chloropiperidin-1-yl)methyl]-5-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c1-10-6-11(8-14-7-10)9-15-4-2-12(13)3-5-15/h6-8,12H,2-5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOMRUIQEYXHRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)CN2CCC(CC2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743885 | |

| Record name | 3-[(4-Chloropiperidin-1-yl)methyl]-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239136-47-1 | |

| Record name | 3-[(4-Chloropiperidin-1-yl)methyl]-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chloropiperidin-1-yl)methyl)-5-methylpyridine typically involves the reaction of 4-chloropiperidine with 5-methylpyridine under specific conditions. One common method includes:

Starting Materials: 4-chloropiperidine and 5-methylpyridine.

Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is used to dissolve the reactants and promote the reaction.

Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 120°C, to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Nucleophilic Substitution at the 4-Chloropiperidine Site

The 4-chloro substituent on the piperidine ring undergoes nucleophilic substitution under specific conditions.

Functionalization of the Pyridine Methyl Group

The 5-methyl group on the pyridine ring can undergo oxidation or halogenation.

Methylene Bridge Reactivity

The –CH₂– linker between pyridine and piperidine participates in elimination or alkylation.

Ring-Opening Reactions of Piperidine

The 4-chloropiperidine ring undergoes ring-opening under harsh conditions.

Catalytic Hydrogenation

The pyridine ring can be reduced under hydrogenation conditions.

Key Mechanistic Insights

-

Steric Effects : The 5-methyl group on pyridine hinders electrophilic substitution at the adjacent C-4 position .

-

Electronic Effects : The electron-deficient pyridine ring stabilizes intermediates in SNAr reactions at the piperidine chlorine .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions at the piperidine site .

Scientific Research Applications

Basic Information

- Molecular Formula : C₁₂H₁₇ClN₂

- Molecular Weight : 224.73 g/mol

- Appearance : Typically appears as a solid or crystalline substance.

Structural Features

The compound features:

- A piperidine ring substituted with a chlorine atom at the 4-position.

- A methyl group attached to the pyridine ring at the 5-position.

These structural elements contribute to its biological activity and interaction with various biological targets.

Medicinal Chemistry

3-((4-Chloropiperidin-1-yl)methyl)-5-methylpyridine has been studied for its potential as a pharmacological agent. Its structure suggests that it may interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors.

Case Study: Neuropharmacological Effects

Research indicates that derivatives of this compound may exhibit properties similar to known antipsychotic agents. In vitro studies have shown that modifications of the piperidine moiety can enhance binding affinity to dopaminergic receptors, which is crucial for developing treatments for schizophrenia and other neuropsychiatric disorders.

Synthesis of Novel Compounds

This compound serves as a building block in the synthesis of more complex molecules. Its reactive sites allow for further functionalization, making it valuable in creating new chemical entities with tailored biological activities.

Example: Synthesis Pathways

A common synthetic route involves:

- N-Alkylation : Reacting 4-chloropiperidine with various alkyl halides to produce diverse derivatives.

- Pyridine Functionalization : Introducing different substituents on the pyridine ring to explore their effects on biological activity.

Agrochemical Applications

There is emerging interest in the use of compounds like this compound in agrochemicals. Its ability to modulate plant growth or act as a pesticide is under investigation.

Case Study: Insecticidal Activity

Preliminary studies have indicated that certain derivatives exhibit insecticidal properties against common agricultural pests, suggesting potential applications in sustainable agriculture.

Data Tables

| Step | Description |

|---|---|

| N-Alkylation | Reaction with alkyl halides to form derivatives |

| Pyridine Functionalization | Introduction of substituents on the pyridine ring |

Mechanism of Action

The mechanism of action of 3-((4-Chloropiperidin-1-yl)methyl)-5-methylpyridine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between 3-((4-Chloropiperidin-1-yl)methyl)-5-methylpyridine and related compounds:

Key Observations :

- Substituent Position : The position of the chloropiperidinylmethyl group (3- vs. 2-position) significantly impacts molecular interactions. For example, 2-chloro-5-((4-chloropiperidin-1-yl)methyl)pyridine has a higher molecular weight due to an additional chlorine atom but may exhibit distinct binding affinities compared to the 3-substituted analog.

- Functional Groups : Compounds like 2-chloro-3-(dimethoxymethyl)-5-methylpyridine replace the piperidine moiety with a dimethoxymethyl group, reducing molecular weight and altering hydrophobicity.

- Biological Relevance : 5MPEP demonstrates that ethynyl and methyl groups on pyridine can modulate receptor activity, suggesting that this compound may similarly target allosteric sites in CNS disorders.

Research Findings on Structure-Activity Relationships (SAR)

- Positional Isomerism : Evidence from copper(I) complexes with methyl-substituted bipyridine ligands shows that substituent position (e.g., 5,6′- vs. 6,6′-dimethyl) directly affects photoluminescence quantum yields (PLQYs). For example, 6,6′-dimethyl substitution enhances PLQY by 20–30% compared to 5,6′-isomers . This implies that the 3-position substitution in this compound could optimize steric and electronic interactions in target binding.

- Lipophilicity and Potency : In kinase inhibitors, pyridine derivatives with lipophilic substituents (e.g., 5-methylpyridine at R1) show enhanced inhibitory potency (IC₅₀ = 0.4 nM) due to improved membrane permeability and target engagement . The chloropiperidinylmethyl group in the target compound may similarly enhance lipophilicity (cLogP ~3.5 estimated) for blood-brain barrier penetration.

Biological Activity

3-((4-Chloropiperidin-1-yl)methyl)-5-methylpyridine, identified by CAS number 239136-47-1, is a heterocyclic compound with potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a chloromethyl group and a methylpyridine ring. Its molecular formula is with a molecular weight of approximately 224.73 g/mol. The structural uniqueness of this compound allows it to participate in various chemical reactions, including oxidation and reduction, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate biological pathways, potentially leading to therapeutic effects in various conditions.

Antimicrobial and Antiviral Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial and antiviral properties. For instance, derivatives of pyridine have been studied for their efficacy against various pathogens, suggesting that this compound may possess similar activities due to its structural characteristics .

Anti-inflammatory Effects

In a study assessing the anti-inflammatory activity of related compounds, it was observed that certain derivatives could inhibit LPS-induced nitric oxide (NO) secretion in mouse RAW264.7 macrophages. Specifically, at a concentration of 6.0 μM, the compound showed significant inhibition of NO production compared to the reference standard, pyrrolidine dithiocarbamate (PDTC). The expression rate for NO production was approximately 52.19%, indicating the compound's potential as an anti-inflammatory agent .

Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Potential activity against pathogens | |

| Anti-inflammatory | Inhibition of NO production | |

| Antitumor | Cytotoxic effects on cancer cells |

Case Study: Anti-inflammatory Activity

In the aforementioned study on RAW264.7 macrophages, the compound was tested alongside PDTC. The experimental setup involved pre-treating cells with the test compound before exposure to LPS. Results showed that while PDTC achieved a 68.32% inhibition rate for NO production, the test compound reached 52.19%, suggesting promising anti-inflammatory properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.